molecular formula C26H22N2O8S3 B5001007 4,5-DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(3-NITROBENZOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

4,5-DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(3-NITROBENZOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B5001007
M. Wt: 586.7 g/mol
InChI Key: BWMRILIDTABPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(3-NITROBENZOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, nitro, and sulfanyl groups

Preparation Methods

The synthesis of 4,5-DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(3-NITROBENZOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps. The synthetic route may include the following steps:

    Acylation: Introduction of the acyl group to the starting material.

    Amidation: Formation of an amide bond.

    Halogenation: Introduction of halogen atoms.

    Methoxylation: Addition of methoxy groups.

    Reduction: Reduction of specific functional groups to achieve the desired structure.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,5-DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(3-NITROBENZOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 4,5-DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(3-NITROBENZOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE include other quinoline derivatives and dithiole compounds. These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can result in different chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

IUPAC Name

dimethyl 2-[6-methoxy-2,2-dimethyl-1-(3-nitrobenzoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O8S3/c1-26(2)21(37)18(25-38-19(23(30)35-4)20(39-25)24(31)36-5)16-12-15(34-3)9-10-17(16)27(26)22(29)13-7-6-8-14(11-13)28(32)33/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMRILIDTABPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C=CC(=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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